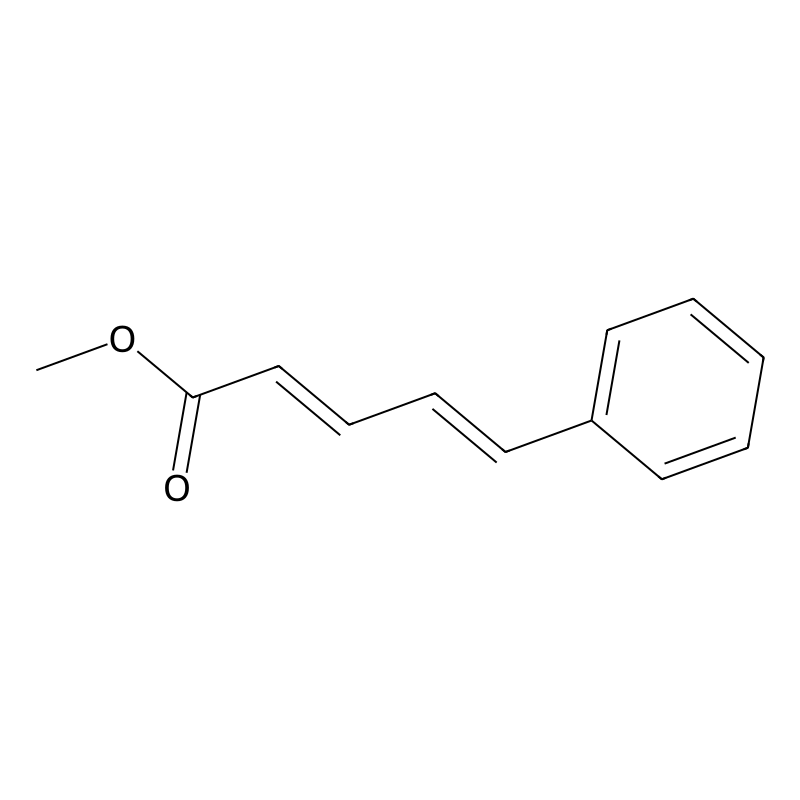

Methyl (2E,4E)-5-phenylpenta-2,4-dienoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic synthesis

The presence of a conjugated diene system (two consecutive double bonds) suggests potential applications in Diels-Alder reactions, a fundamental organic synthesis technique for creating cyclic structures .

Medicinal chemistry

The cinnamoyl moiety (derived from cinnamic acid) present in the molecule is a common scaffold found in various natural products with diverse biological activities . Research could explore if Methyl (2E,4E)-5-phenylpenta-2,4-dienoate possesses similar properties or can be modified to target specific biological processes.

Material science

The conjugated diene system can potentially influence the electronic properties of the molecule, making it a candidate for investigation in the development of new materials with specific functionalities, such as photoconductors or organic semiconductors .